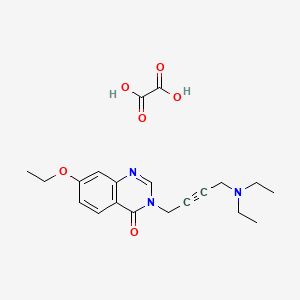
3-(4-(Diethylamino)-2-butynyl)-7-ethoxy-4(3H)-quinazolinone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one; oxalic acid is a complex organic compound with a unique structure that combines a quinazolinone core with an ethoxy group and a diethylamino substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an aldehyde or ketone to form the quinazolinone core.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Diethylamino Substituent: The diethylamino group is typically introduced through a nucleophilic substitution reaction using diethylamine and a suitable leaving group, such as a halide or tosylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce reduced quinazolinone compounds.
Applications De Recherche Scientifique
3-[4-(Diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Chemical Research: The compound serves as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 3-[4-(diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one involves its interaction with specific molecular targets and pathways. The diethylamino group and the quinazolinone core are believed to play crucial roles in its biological activity. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(Dimethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one: Similar structure but with a dimethylamino group instead of a diethylamino group.
3-[4-(Diethylamino)but-2-ynyl]-6-ethoxyquinazolin-4-one: Similar structure but with the ethoxy group at a different position.
3-[4-(Diethylamino)but-2-ynyl]-7-methoxyquinazolin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
3-[4-(Diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the diethylamino group, ethoxy group, and the quinazolinone core makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
35739-54-9 |
|---|---|
Formule moléculaire |
C20H25N3O6 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
3-[4-(diethylamino)but-2-ynyl]-7-ethoxyquinazolin-4-one;oxalic acid |
InChI |
InChI=1S/C18H23N3O2.C2H2O4/c1-4-20(5-2)11-7-8-12-21-14-19-17-13-15(23-6-3)9-10-16(17)18(21)22;3-1(4)2(5)6/h9-10,13-14H,4-6,11-12H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
UZERSOBACRZFCO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC#CCN1C=NC2=C(C1=O)C=CC(=C2)OCC.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


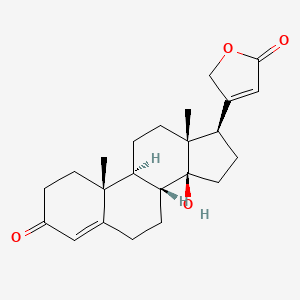
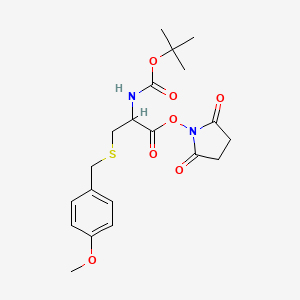

![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
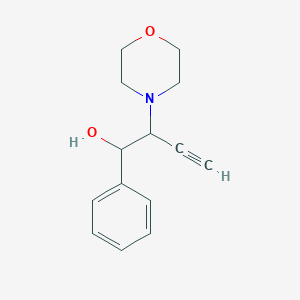
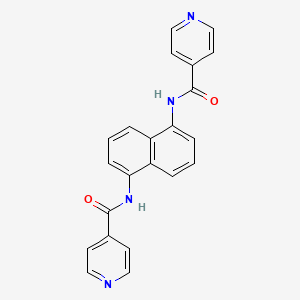
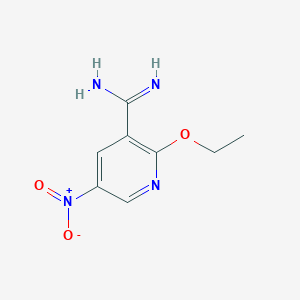
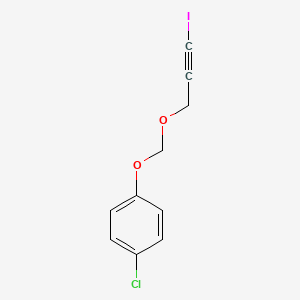




![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)

